molecular formula C25H20ClN3O2 B2364061 1-(4-chlorophenyl)-8-ethoxy-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901005-07-0

1-(4-chlorophenyl)-8-ethoxy-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2364061
CAS No.: 901005-07-0
M. Wt: 429.9
InChI Key: CEQWPFIDPPPKJA-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-8-ethoxy-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that belongs to the pyrazoloquinoline family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-8-ethoxy-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of an intermediate through the condensation of 4-chlorobenzaldehyde, 3-methoxyacetophenone, and hydrazine hydrate. This intermediate can then undergo cyclization in the presence of a suitable catalyst to form the desired pyrazoloquinoline structure.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This can include the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-8-ethoxy-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can lead to the formation of reduced pyrazoloquinoline compounds.

Scientific Research Applications

1-(4-chlorophenyl)-8-ethoxy-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-8-ethoxy-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    1-(4-chlorophenyl)-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline: Lacks the 8-ethoxy group.

    1-(4-chlorophenyl)-8-ethoxy-1H-pyrazolo[4,3-c]quinoline: Lacks the 3-methoxyphenyl group.

    1-(4-chlorophenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline: Lacks the 3-methoxy group.

Uniqueness

The presence of the 8-ethoxy and 3-methoxyphenyl groups in 1-(4-chlorophenyl)-8-ethoxy-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline distinguishes it from other similar compounds

Properties

IUPAC Name

1-(4-chlorophenyl)-8-ethoxy-3-(3-methoxyphenyl)pyrazolo[4,3-c]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClN3O2/c1-3-31-20-11-12-23-21(14-20)25-22(15-27-23)24(16-5-4-6-19(13-16)30-2)28-29(25)18-9-7-17(26)8-10-18/h4-15H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEQWPFIDPPPKJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)Cl)C5=CC(=CC=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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